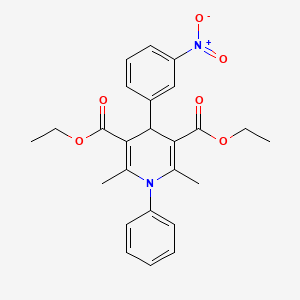
3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their wide range of biological activities. These compounds are particularly significant in the pharmaceutical industry due to their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension .
Preparation Methods
The synthesis of 3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component synthesis that combines an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the dihydropyridine ring. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its role as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This action reduces the contraction of cardiac and smooth muscle cells, leading to a decrease in blood pressure . The molecular targets include the subunits of the L-type calcium channels, particularly the cav1.2 subunit .
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridine derivatives such as:
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Amlodipine: Known for its longer duration of action compared to other calcium channel blockers.
Felodipine: Used for its vasodilatory properties in the treatment of hypertension.
The uniqueness of 3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N2O6/c1-5-32-24(28)21-16(3)26(19-12-8-7-9-13-19)17(4)22(25(29)33-6-2)23(21)18-11-10-14-20(15-18)27(30)31/h7-15,23H,5-6H2,1-4H3 |
InChI Key |
LFHRZSQXOCTFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


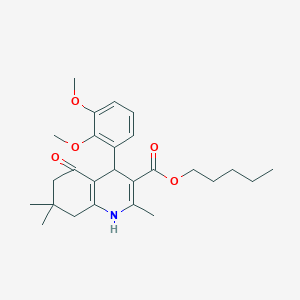
![6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-ethyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15043110.png)
![(4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043122.png)
![N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15043126.png)
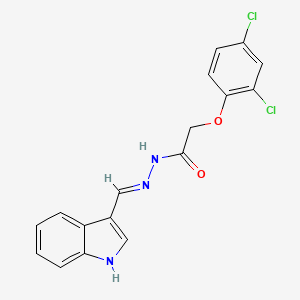
![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15043142.png)
![2,5-dichloro-N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15043145.png)
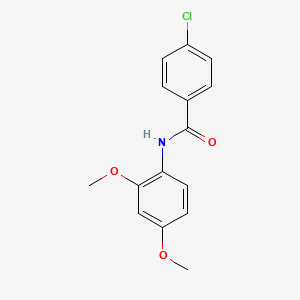
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043155.png)
![(3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15043162.png)
![2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15043170.png)
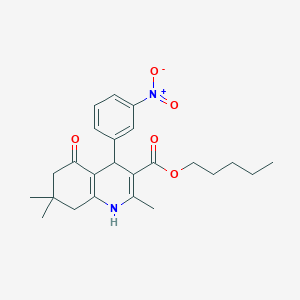
![N-(4-bromophenyl)-4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B15043187.png)
![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(E)-{2-[(3-bromophenyl)methoxy]phenyl}methylidene]propanehydrazide](/img/structure/B15043193.png)
